![molecular formula C17H18N6O2S2 B2559973 N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021250-33-8](/img/structure/B2559973.png)
N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
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Description
N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds related to N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine demonstrate potential anticancer activities. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives, which upon screening, exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).
Heterocyclic Synthesis
The compound's derivatives have been employed in the synthesis of various heterocyclic compounds. Peet (1984) investigated the reactions of secondary amines with trichloropyridazine, resulting in the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, showcasing the compound's utility in creating novel heterocyclic structures (Peet, 1984).
Pharmacological Characterization
There's also research into the pharmacological characterization of related compounds. Grimwood et al. (2011) studied a novel κ-opioid receptor antagonist, which showed potential for treating depression and addiction disorders (Grimwood et al., 2011).
Bioactivation and Biotransformation Reactions
Bolleddula et al. (2014) provided a comprehensive summary of the biotransformation and bioactivation pathways of aliphatic nitrogen-containing heterocycles, including compounds similar to N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine, which is crucial in designing stable drug candidates with minimal metabolic liabilities (Bolleddula, DeMent, Driscoll, Worboys, Brassil, & Bourdet, 2014).
properties
IUPAC Name |
N-pyridin-3-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c24-27(25,17-4-2-12-26-17)23-10-8-22(9-11-23)16-6-5-15(20-21-16)19-14-3-1-7-18-13-14/h1-7,12-13H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRCYUWNMJFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine |
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